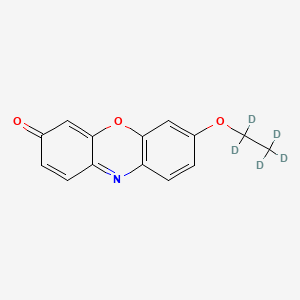

7-Ethoxyresorufin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO3 |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

7-(1,1,2,2,2-pentadeuterioethoxy)phenoxazin-3-one |

InChI |

InChI=1S/C14H11NO3/c1-2-17-10-4-6-12-14(8-10)18-13-7-9(16)3-5-11(13)15-12/h3-8H,2H2,1H3/i1D3,2D2 |

InChI Key |

CRCWUBLTFGOMDD-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 7-Ethoxyresorufin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 7-Ethoxyresorufin-d5, a deuterated derivative of the widely used fluorogenic probe 7-Ethoxyresorufin. This document details its interaction with cytochrome P450 enzymes, outlines standard experimental protocols for its use, presents relevant quantitative data, and visualizes the core biochemical and experimental processes.

Core Mechanism of Action: A Substrate for Cytochrome P450 1A1

This compound, like its non-deuterated counterpart, serves as a specific substrate for cytochrome P450 1A1 (CYP1A1), a key enzyme in the metabolism of xenobiotics. The primary mechanism of action involves the enzymatic O-deethylation of the ethoxy group. This reaction is catalyzed by CYP1A1 and results in the formation of a highly fluorescent product, resorufin-d5. The intensity of the fluorescence emitted by resorufin-d5 is directly proportional to the enzymatic activity of CYP1A1, making this compound a valuable tool for quantifying the activity of this enzyme.[1][2]

The deuteration of the ethyl group in this compound is intended to introduce a kinetic isotope effect. This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can lead to a slower reaction rate for the O-deethylation of the deuterated substrate compared to the non-deuterated form. The magnitude of this kinetic isotope effect can provide valuable insights into the rate-limiting steps of the enzymatic reaction.

The overall catalytic cycle of CYP1A1 involves the binding of the substrate, followed by a series of electron transfer steps and the incorporation of molecular oxygen to hydroxylate the substrate. In the case of this compound, this hydroxylation occurs on the ethyl group, leading to an unstable intermediate that spontaneously decomposes to resorufin-d5 and acetaldehyde-d5.

Signaling Pathway and Biochemical Transformation

The enzymatic conversion of this compound by CYP1A1 is a critical step in its mechanism of action. The following diagram illustrates this biochemical pathway.

Caption: Enzymatic conversion of this compound to resorufin-d5 by CYP1A1.

The EROD Assay: Quantifying CYP1A1 Activity

The most common application of this compound is in the 7-Ethoxyresorufin-O-deethylase (EROD) assay. This sensitive and robust method is widely used to measure the catalytic activity of CYP1A1 in various biological samples, including liver microsomes, cell lysates, and intact cells.[3] The assay is a cornerstone in drug metabolism studies, toxicology research, and environmental monitoring.[4]

Experimental Workflow

The general workflow of an EROD assay involves the incubation of the biological sample with this compound in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which provides the necessary reducing equivalents for the CYP450 catalytic cycle. The reaction is then stopped, and the fluorescence of the produced resorufin-d5 is measured.

References

- 1. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 4. Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Ethoxyresorufin-d5: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 7-Ethoxyresorufin-d5, a deuterated analog of 7-Ethoxyresorufin, for researchers, scientists, and professionals in drug development. This document outlines its core applications, experimental protocols, and relevant technical data to support its use in laboratory settings.

Introduction

This compound is the deuterium-labeled form of 7-Ethoxyresorufin, a well-established fluorometric substrate for cytochrome P450 (CYP) enzymes, particularly CYP1A1.[1][2] Its primary application is as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of 7-Ethoxyresorufin and its metabolites.[2] The stable isotope label provides a distinct mass spectrometric signature, allowing for differentiation from the unlabeled endogenous or administered compound.

7-Ethoxyresorufin itself is a key reagent in the widely used 7-ethoxyresorufin-O-deethylase (EROD) assay, a sensitive and specific method for measuring the activity of CYP1A1.[1] This enzyme is of significant interest in drug metabolism and toxicology studies due to its role in the biotransformation of numerous xenobiotics, including pro-carcinogens.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 7-Ethoxyresorufin and its deuterated analog is presented below.

| Property | 7-Ethoxyresorufin | This compound |

| Synonyms | Resorufin ethyl ether, 7-ER, 7-Ethoxyphenoxazone | Resorufin ethyl ether-d5 |

| Molecular Formula | C₁₄H₁₁NO₃ | C₁₄H₆D₅NO₃ |

| Molecular Weight | 241.24 g/mol [3] | 246.28 g/mol (approx.) |

| CAS Number | 5725-91-7 | 2749329-28-8 |

| Appearance | Solid | Solid |

| Solubility | Soluble in DMSO, DMF, and Chloroform.[4] | Soluble in organic solvents such as DMSO and Methanol. |

| Storage (Powder) | -20°C for up to 3 years.[5] | -20°C |

| Storage (In Solvent) | -80°C for up to 1 year.[5] | -20°C to -80°C |

| Excitation Wavelength | ~530-570 nm | Not applicable (used as mass spec standard) |

| Emission Wavelength | ~585-590 nm | Not applicable (used as mass spec standard) |

Core Applications and Experimental Protocols

7-Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity

The EROD assay is a fluorometric method used to determine the catalytic activity of CYP1A1. The assay measures the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product, resorufin.

This protocol is a generalized procedure and may require optimization based on the specific experimental setup (e.g., cell lysates, microsomes).

Reagents:

-

7-Ethoxyresorufin stock solution (e.g., 2 mM in DMSO)

-

Resorufin stock solution (for standard curve, e.g., 2 mM in DMSO)

-

NADPH regenerating system or NADPH solution (e.g., 1 mM)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Stop Solution (e.g., cold methanol or acetonitrile)

-

Biological matrix (e.g., liver microsomes, S9 fractions, or cell lysates)

Procedure:

-

Preparation of Standard Curve: Prepare a series of resorufin standards by diluting the stock solution in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer and the biological matrix.

-

Substrate Addition: Add 7-ethoxyresorufin to each well to a final concentration typically in the low micromolar range (e.g., 1-2 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiation of Reaction: Start the reaction by adding the NADPH solution.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), protected from light.

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Read the fluorescence of the plate using a microplate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex: 530-570 nm, Em: 585-590 nm).

-

Data Analysis: Calculate the rate of resorufin formation from the standard curve and normalize to the amount of protein in the biological matrix.

Quantitative Data for EROD Assay:

| Parameter | Value | Source |

| Typical Substrate Concentration | 1 - 10 µM | [6] |

| Km (Michaelis constant) | 0.1 ± 0.06 µM to 11.8 ± 7.0 μM (in rat liver microsomes) | [3] |

| Vmax (Maximum velocity) | 3.2 ± 0.5 pmol/min/mg to 8.3 ± 0.9 pmol/min/mg (in rat liver microsomes) | [3] |

CYP1A1 Inhibition Assay

7-Ethoxyresorufin is also a competitive inhibitor of CYP1A1 and can be used to screen for potential inhibitors of this enzyme.

This protocol is a generalized procedure for determining the inhibitory potential of a test compound on CYP1A1 activity.

Reagents:

-

Same as EROD assay

-

Test compound (inhibitor) at various concentrations

Procedure:

-

Follow the EROD assay protocol as described above.

-

Inhibitor Addition: Prior to the addition of the substrate (7-ethoxyresorufin), add the test compound at various concentrations to the wells containing the biological matrix and reaction buffer.

-

Pre-incubation with Inhibitor: Pre-incubate the plate with the test compound for a defined period to allow for interaction with the enzyme.

-

Proceed with the EROD assay protocol from the substrate addition step.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Quantitative Data for CYP1A1 Inhibition:

| Compound | IC50 / Ki | Source |

| Quercetin | IC50: 1.32 µM | [4] |

| Resveratrol | IC50: 3.59 µM, Ki: 3.2 µM | [4] |

| Naringenin | IC50: 9.78 µM, Ki: 128 µM | [4] |

| Hesperidin | IC50: 98.5 µM, Ki: 45 µM | [4] |

| Rutin | IC50: 0.64 mM, Ki: 150 µM | [4] |

Use of this compound as an Internal Standard in LC-MS

This compound is an ideal internal standard for the quantification of 7-ethoxyresorufin and its metabolite, resorufin, in complex biological matrices.

This protocol outlines the general steps for incorporating an internal standard into an LC-MS workflow.

Reagents:

-

This compound stock solution of a known concentration

-

Sample matrix (e.g., plasma, urine, cell culture media)

-

Protein precipitation solvent (e.g., acetonitrile, methanol)

Procedure:

-

Sample Collection: Collect the biological samples containing the analyte of interest (7-ethoxyresorufin or its metabolites).

-

Internal Standard Spiking: To a known volume of the sample, add a precise volume of the this compound internal standard solution.

-

Protein Precipitation: Add a protein precipitation solvent to the sample to remove proteins that can interfere with the analysis.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS analysis.

-

LC-MS Analysis: Inject the prepared sample into the LC-MS system. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) for the analyte and the deuterated internal standard.

-

Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in the unknown samples.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 7-Ethoxyresorufin

The enzymatic conversion of 7-Ethoxyresorufin to resorufin is a single-step O-deethylation reaction catalyzed by CYP1A1.

Caption: Metabolic conversion of 7-Ethoxyresorufin to resorufin by CYP1A1.

EROD Assay Workflow

The following diagram illustrates the general workflow of the 7-ethoxyresorufin-O-deethylase (EROD) assay.

Caption: A typical workflow for the EROD (7-ethoxyresorufin-O-deethylase) assay.

LC-MS Internal Standard Workflow

This diagram outlines the logical steps for using this compound as an internal standard in an LC-MS experiment.

Caption: Workflow for using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and related fields. Its use as an internal standard provides high accuracy and precision in the quantification of 7-ethoxyresorufin and its metabolites. The well-characterized properties and established protocols associated with its non-deuterated counterpart, 7-Ethoxyresorufin, make this pair of compounds highly valuable for studying CYP1A1 activity and inhibition. This guide provides the essential technical information and protocols to effectively integrate this compound into research workflows.

References

7-Ethoxyresorufin-d5 chemical properties

An In-depth Technical Guide to 7-Ethoxyresorufin-d5: Properties and Applications

For researchers, scientists, and professionals in drug development, understanding the tools used to probe metabolic pathways is paramount. This compound is a deuterated analog of 7-Ethoxyresorufin, a well-established fluorometric substrate for cytochrome P450 (CYP) enzymes. This guide provides a comprehensive overview of its chemical properties, its application in studying CYP1A1 activity, and the relevant biological pathways.

Core Chemical and Physical Properties

This compound is primarily utilized as an internal standard in mass spectrometry-based assays or as a tool to investigate kinetic isotope effects in enzymatic reactions. Its physical and chemical properties are summarized below, alongside its non-deuterated counterpart for comparison.

| Property | This compound | 7-Ethoxyresorufin |

| Molecular Formula | C₁₄H₆D₅NO₃ | C₁₄H₁₁NO₃[1][2][3] |

| Molecular Weight | 246.27 g/mol | 241.24 g/mol [1][2][3] |

| CAS Number | 2749329-28-8[4] | 5725-91-7[1] |

| Appearance | Solid[2] | Solid[2] |

| Solubility | Not explicitly stated, but expected to be similar to the non-deuterated form. | Soluble in DMSO (to 1 mM with gentle warming), Chloroform, and DMF.[1][5][6] |

| Storage | Store at -20°C.[2] | Store at -20°C.[1][2] |

| Purity | Typically ≥98% | ≥95% to ≥98%[1][5] |

Mechanism of Action: Probing Cytochrome P450 Activity

7-Ethoxyresorufin is a valuable tool in drug metabolism studies due to its role as a substrate for cytochrome P450 enzymes, particularly CYP1A1 and to a lesser extent, CYP1A2.[2][5][7][8][9][10] The core of its utility lies in a straightforward enzymatic reaction. The cytochrome P450 enzyme catalyzes the O-deethylation of 7-ethoxyresorufin, a process that cleaves the ethyl group from the molecule.[11][12] This reaction yields two products: acetaldehyde and resorufin. While 7-ethoxyresorufin itself is weakly fluorescent, the product, resorufin, is highly fluorescent.[11][12] The intensity of this fluorescence can be measured and directly correlates with the activity of the CYP1A enzyme. This assay is commonly referred to as the 7-Ethoxyresorufin-O-deethylase (EROD) assay.[13][14][15][16]

The deuterated form, this compound, where the five hydrogen atoms on the ethyl group are replaced with deuterium, serves as a stable isotope-labeled internal standard for precise quantification in studies where mass spectrometry is used to detect resorufin formation.[7]

Experimental Protocols: The EROD Assay

The 7-Ethoxyresorufin-O-deethylase (EROD) assay is a standard method for quantifying the activity of CYP1A enzymes in biological samples such as liver microsomes or cultured cells.[2]

Materials and Reagents

-

7-Ethoxyresorufin

-

NADPH regenerating system (or NADPH)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Biological sample (e.g., liver microsomes, S9 fractions, or cultured cells)

-

Stop solution (e.g., cold methanol or acetonitrile)

-

Fluorescence microplate reader or spectrophotometer

Detailed Methodology

-

Sample Preparation : If using cultured cells, they may need to be pre-treated with an inducing agent (like 3-methylcholanthrene or benzo[a]pyrene) to increase the expression of CYP1A1 or CYP1A2.[2] Liver microsomes can be prepared from tissue homogenates by differential centrifugation.

-

Reaction Setup : A reaction mixture is prepared in a microplate well or a test tube. This typically includes the reaction buffer, the biological sample (e.g., microsomes at a concentration of 1 mg protein/ml), and 7-ethoxyresorufin at a final working concentration, often around 2 µM.[2][15]

-

Initiation of Reaction : The plate or tubes are pre-incubated at 37°C for a few minutes.[15] The enzymatic reaction is then initiated by adding an NADPH generating system.[2][15]

-

Incubation : The reaction is allowed to proceed at 37°C for a specific period, typically ranging from 10 to 30 minutes.[2] The exact time should be optimized to ensure the reaction is in the linear range.

-

Termination of Reaction : The reaction is stopped by adding a cold solvent like methanol or acetonitrile.[2][15] This also serves to precipitate the protein.

-

Fluorescence Detection : After stopping the reaction, the samples are centrifuged to pellet the precipitated protein. The amount of resorufin formed in the supernatant is then quantified using a fluorescence spectrophotometer or microplate reader. The typical excitation wavelength for resorufin is around 530-535 nm, and the emission wavelength is around 580-585 nm.[2][5][15]

EROD Assay Experimental Workflow.

Relevant Signaling and Metabolic Pathways

The expression and activity of CYP1A1 are tightly regulated. Understanding these pathways is crucial for interpreting data from EROD assays.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary regulator of CYP1A1 gene expression is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[17][18][19]

-

Ligand Binding : In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. When a ligand, such as a polycyclic aromatic hydrocarbon (PAH), binds to AhR, the chaperone proteins are released.

-

Nuclear Translocation : The ligand-bound AhR translocates into the nucleus.

-

Dimerization : Inside the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription : This AhR/ARNT complex binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter region of target genes, including CYP1A1.[19] This binding initiates the transcription of the CYP1A1 gene, leading to increased synthesis of the CYP1A1 enzyme.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Cytochrome P450 Drug Metabolism

CYP enzymes are a superfamily of proteins that play a central role in the metabolism of a vast array of xenobiotics (foreign compounds), including approximately 70-80% of all drugs in clinical use.[20] This metabolic process, often referred to as biotransformation, generally converts lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products, facilitating their excretion from the body.[21][22]

Drug metabolism is typically divided into two phases:

-

Phase I Reactions : These reactions introduce or expose functional groups (like -OH, -NH2, -SH) on the parent drug. Oxidation, reduction, and hydrolysis are the primary types of Phase I reactions, with oxidation catalyzed by CYP enzymes being the most common.[20][22] This step can lead to drug inactivation, or in some cases, the activation of a prodrug.[20]

-

Phase II Reactions : In this phase, the modified compounds from Phase I are conjugated with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione). This further increases their water solubility and facilitates their elimination via urine or bile.

Overview of Cytochrome P450 Drug Metabolism.

References

- 1. 7-Ethoxyresorufin | Enzyme Probes and Enzyme Substrates: R&D Systems [rndsystems.com]

- 2. 7-Ethoxyresorufin | P450 | NO Synthase | TargetMol [targetmol.com]

- 3. 7-Ethoxyresorufin | C14H11NO3 | CID 3294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 2749329-28-8 | MCE [medchemexpress.cn]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Transient induction of 7-ethoxyresorufin-O-deethylase (EROD) activity by medium change in the rainbow trout liver cell line, RTL-W1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of 7-ethoxyresorufin-O-deethylase (EROD) activity in mice foetuses by the PCB-congener 3,3',4,4'-tetrachlorobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. openanesthesia.org [openanesthesia.org]

- 21. dynamed.com [dynamed.com]

- 22. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]

Probing CYP1A1 Activity with 7-Ethoxyresorufin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of 7-Ethoxyresorufin and its deuterated isotopologue, 7-Ethoxyresorufin-d5, as probe substrates for Cytochrome P450 1A1 (CYP1A1) activity. This document details the underlying principles, experimental protocols, and the theoretical impact of deuterium substitution on the enzymatic reaction, providing a valuable resource for researchers in drug metabolism, toxicology, and related fields.

Introduction to CYP1A1 and the EROD Assay

Cytochrome P450 1A1 (CYP1A1) is a crucial enzyme in the metabolism of a wide array of xenobiotics, including procarcinogens, environmental pollutants, and drugs.[1] The activity of CYP1A1 is a key determinant of the toxicity and efficacy of many compounds. The 7-Ethoxyresorufin-O-deethylation (EROD) assay is a widely used, simple, and sensitive method to measure the catalytic activity of CYP1A1.[1][2]

The assay relies on the O-deethylation of the fluorogenic substrate 7-ethoxyresorufin to the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to the CYP1A1 enzyme activity and can be monitored in real-time using fluorescence spectroscopy.[3][4]

The Role of this compound and the Kinetic Isotope Effect

This compound is a deuterated version of the standard substrate. The substitution of hydrogen atoms with deuterium in the ethoxy group introduces a heavier isotope, which can influence the rate of the enzymatic reaction. This phenomenon is known as the kinetic isotope effect (KIE).

The C-H bond cleavage is often the rate-limiting step in CYP-mediated dealkylation reactions. Because a C-D bond has a lower vibrational frequency and a higher bond dissociation energy than a C-H bond, more energy is required to break it. Consequently, if the C-H bond cleavage is rate-determining, a slower reaction rate is expected for the deuterated substrate (a "normal" KIE). The magnitude of the KIE provides valuable insights into the reaction mechanism and the transition state of the enzyme-substrate interaction.

Physicochemical Properties

A solid understanding of the physicochemical properties of the substrate is essential for assay development and data interpretation.

| Property | 7-Ethoxyresorufin | This compound |

| Molecular Formula | C₁₄H₁₁NO₃ | C₁₄H₆D₅NO₃ |

| Molecular Weight | 241.24 g/mol [5] | 246.27 g/mol |

| Appearance | Light sensitive solid | Solid |

| Solubility | Soluble in DMSO and ethanol[6] | Expected to be similar to the non-deuterated form |

| Excitation Wavelength (Resorufin) | ~530-571 nm | ~530-571 nm |

| Emission Wavelength (Resorufin) | ~582-590 nm | ~582-590 nm |

Quantitative Analysis of CYP1A1 Kinetic Parameters

A critical aspect of characterizing enzyme activity is the determination of the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the affinity of the enzyme for its substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Despite extensive literature searches, direct comparative studies detailing the Kₘ and Vₘₐₓ values for 7-Ethoxyresorufin versus this compound with purified CYP1A1 could not be located. However, based on the principles of the kinetic isotope effect, a hypothetical comparison can be projected:

| Substrate | Hypothetical Kₘ (µM) | Hypothetical Vₘₐₓ (pmol/min/pmol CYP1A1) | Expected Kinetic Isotope Effect (Vₘₐₓ(H)/Vₘₐₓ(D)) |

| 7-Ethoxyresorufin | 0.1 - 1.0 | 10 - 50 | - |

| This compound | 0.1 - 1.0 | 5 - 25 | > 1 |

Note: These values are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

The Kₘ is not expected to change significantly as deuteration should not affect the initial binding of the substrate to the enzyme's active site. However, the Vₘₐₓ for this compound is anticipated to be lower than that of its non-deuterated counterpart due to the energy required to break the C-D bond, resulting in a KIE greater than 1.

Experimental Protocols

The following are detailed protocols for the 7-Ethoxyresorufin-O-deethylation (EROD) assay. While these protocols are for the non-deuterated substrate, they can be adapted for this compound. It is recommended to perform a full kinetic analysis to determine the optimal substrate concentration when using the deuterated form.

EROD Assay in Human Liver Microsomes

This protocol is adapted from standard procedures for measuring CYP1A1 activity in a microsomal system.[1][2]

Materials:

-

Human Liver Microsomes (HLMs)

-

7-Ethoxyresorufin or this compound

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Resorufin (for standard curve)

-

Methanol or acetonitrile (for reaction termination)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 7-Ethoxyresorufin (or -d5) in DMSO (e.g., 10 mM).

-

Prepare a stock solution of resorufin in DMSO (e.g., 1 mM) for the standard curve.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Standard Curve:

-

Prepare a series of resorufin standards in the reaction buffer.

-

Add the standards to the 96-well plate.

-

-

Enzyme Reaction:

-

In the wells of the 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

Human Liver Microsomes (final concentration typically 10-50 µg/mL)

-

7-Ethoxyresorufin (or -d5) to achieve the desired final concentration (a range of concentrations should be tested to determine Kₘ).

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Incubation and Termination:

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of cold methanol or acetonitrile.

-

-

Fluorescence Measurement:

-

Read the fluorescence of the plate using an excitation wavelength of ~530-571 nm and an emission wavelength of ~582-590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without NADPH).

-

Calculate the amount of resorufin produced using the standard curve.

-

Determine the reaction velocity and plot the data using Michaelis-Menten kinetics to calculate Kₘ and Vₘₐₓ.

-

EROD Assay in Intact Cultured Cells

This protocol allows for the measurement of CYP1A1 activity in a cellular context.[7]

Materials:

-

Cultured cells (e.g., HepG2, primary hepatocytes)

-

Cell culture medium

-

7-Ethoxyresorufin or this compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (optional, for protein quantification)

-

96-well clear-bottom black plates

Procedure:

-

Cell Culture:

-

Seed cells in a 96-well plate and grow to the desired confluency.

-

If studying induction, treat the cells with an inducing agent (e.g., TCDD, omeprazole) for an appropriate time before the assay.

-

-

Assay:

-

Remove the cell culture medium and wash the cells with warm PBS.

-

Add fresh, serum-free medium containing the desired concentration of 7-Ethoxyresorufin (or -d5).

-

Incubate the plate at 37°C in a cell culture incubator.

-

-

Real-time Measurement:

-

The formation of resorufin can be monitored in real-time using a fluorescence plate reader equipped with an incubator.

-

-

Endpoint Measurement:

-

Alternatively, after a set incubation time, the medium can be collected, and the fluorescence of resorufin can be measured.

-

-

Normalization:

-

The results can be normalized to the number of cells or the total protein content in each well.

-

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows described, the following diagrams have been generated using Graphviz.

CYP1A1 Catalytic Cycle

Caption: The catalytic cycle of CYP1A1, illustrating the key steps in substrate oxidation.

EROD Assay Workflow

Caption: A streamlined workflow for the in vitro EROD assay using liver microsomes.

Logical Relationship of the Kinetic Isotope Effect

Caption: The logical relationship illustrating how deuterium substitution leads to a kinetic isotope effect.

Conclusion

7-Ethoxyresorufin and its deuterated analog, this compound, are powerful tools for investigating the activity and mechanism of CYP1A1. While direct comparative kinetic data for the deuterated substrate is currently lacking in the public literature, the principles of the kinetic isotope effect provide a strong theoretical framework for its use. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers to design and execute robust experiments to probe CYP1A1 function in various biological systems. Further experimental studies are warranted to fully characterize the kinetic parameters of this compound and to further elucidate the intricacies of the CYP1A1 catalytic mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 3. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-Ethoxyresorufin | C14H11NO3 | CID 3294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Ethoxyresorufin | P450 | NO Synthase | TargetMol [targetmol.com]

- 7. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This in-depth technical guide delves into the core of a technique that has become the gold standard for robust and reliable quantification: the use of deuterated internal standards. This document provides a comprehensive overview of the principles, practical applications, and critical considerations for employing these powerful tools in research, clinical diagnostics, and drug development.

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This "internal standard" serves as a reference to correct for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (²H or D), are the most common type of stable isotope-labeled standards used in LC-MS/MS applications.

The fundamental principle of IDMS is that the deuterated internal standard is chemically identical to the analyte and therefore behaves identically throughout the analytical process. Any loss of analyte during sample processing or fluctuations in instrument response will affect the deuterated standard to the same extent. By measuring the ratio of the mass spectrometric signal of the analyte to that of the deuterated internal standard, a highly accurate and precise quantification can be achieved.[1][2][3]

Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other quantification strategies, such as external calibration or the use of analog internal standards (structurally similar but not isotopically labeled compounds).

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex and can significantly impact the ionization efficiency of an analyte, leading to ion suppression or enhancement.[4] Since the deuterated internal standard co-elutes with the analyte and has the same physicochemical properties, it experiences the same matrix effects.[1][4] This co-elution allows for effective normalization of the analyte signal, leading to more accurate and reliable results.[1]

-

Improved Precision and Accuracy: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly improve the precision and accuracy of quantitative assays.[1][5] Studies have shown that the use of a stable isotope-labeled internal standard can result in a statistically significant reduction in the variance of the assay compared to using an analog internal standard.[5]

-

Enhanced Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance. This is crucial in high-throughput environments such as clinical laboratories and drug development settings.

The following diagram illustrates the logical workflow of Isotope Dilution Mass Spectrometry.

Practical Considerations and Potential Pitfalls

While deuterated internal standards are incredibly powerful, their successful implementation requires careful consideration of several factors.

-

Isotopic Purity: The deuterated internal standard should have high isotopic purity, with minimal contribution from the unlabeled analyte. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.

-

Position of Deuterium Labeling: The position of the deuterium atoms within the molecule is critical. They should be placed in positions that are not susceptible to chemical or enzymatic exchange with protons from the solvent or matrix.[6] Labeling on heteroatoms (O, N, S) or at acidic carbon positions should be avoided.

-

Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte. However, the presence of deuterium can sometimes lead to a slight shift in retention time, known as the "isotope effect".[4] This can be particularly problematic if there is a steep gradient of matrix effects across the chromatographic peak. In such cases, the analyte and the internal standard may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[7]

-

Number of Deuterium Labels: The mass difference between the analyte and the internal standard should be sufficient to prevent isotopic crosstalk, where the isotopic envelope of the analyte interferes with the signal of the internal standard. A mass difference of at least 3 to 4 Da is generally recommended.

The following diagram illustrates the decision-making process for selecting a suitable deuterated internal standard.

Quantitative Data and Performance Comparison

The superior performance of deuterated internal standards compared to analog standards is well-documented in the scientific literature. The following tables summarize key performance parameters from various studies, highlighting the improvements in precision, accuracy, and other validation metrics.

Table 1: Comparison of Assay Precision for Everolimus Quantification

| Internal Standard Type | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Everolimus-d4 | 2.5 | 5.2 | 6.8 |

| 20 | 3.8 | 4.3 | |

| 80 | 2.9 | 3.1 | |

| Analog Standard | 2.5 | 7.8 | 9.5 |

| 20 | 6.1 | 7.2 | |

| 80 | 5.4 | 6.5 |

Data adapted from a comparative study on everolimus quantification.

Table 2: Accuracy and Recovery for Vitamin D Metabolite Analysis using Deuterated Standards

| Analyte | Concentration (nmol/L) | Accuracy (%) | Recovery (%) |

| 25(OH)D₂ | 5 | 102.3 | 91.5 |

| 50 | 98.7 | 93.2 | |

| 200 | 101.1 | 92.8 | |

| 25(OH)D₃ | 5 | 99.5 | 89.7 |

| 50 | 101.8 | 90.5 | |

| 200 | 99.9 | 91.1 |

Data from a validated LC-MS/MS method for vitamin D metabolites.[8]

Table 3: Method Validation Parameters for First-Line Anti-Tuberculosis Drugs using Deuterated Internal Standards

| Drug | Linearity (r) | LLOQ (µg/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |

| Pyrazinamide | >0.99 | 1.02 | 90.15 - 104.62 | 94.00 - 104.02 | <12.46 | <6.43 | 79.24 - 94.16 |

| Isoniazid | >0.99 | 0.152 | 90.15 - 104.62 | 94.00 - 104.02 | <12.46 | <6.43 | 79.24 - 94.16 |

| Rifampicin | >0.99 | 0.500 | 90.15 - 104.62 | 94.00 - 104.02 | <12.46 | <6.43 | 79.24 - 94.16 |

| Ethambutol | >0.99 | 0.0998 | 90.15 - 104.62 | 94.00 - 104.02 | <12.46 | <6.43 | 79.24 - 94.16 |

Data from a validated LC-MS/MS method for simultaneous quantification of four first-line anti-tuberculosis drugs.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of deuterated internal standards.

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a common and straightforward method for removing proteins from plasma samples prior to LC-MS/MS analysis.

-

Thaw and Vortex: Allow plasma samples, quality controls (QCs), and calibration standards to thaw completely at room temperature. Vortex each tube for 5-10 seconds to ensure homogeneity.

-

Aliquoting: Aliquot 100 µL of each sample, QC, and standard into separate 1.5 mL microcentrifuge tubes.

-

Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (e.g., 100 ng/mL in methanol) to each tube.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Injection: Inject a specific volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is another common technique that offers a cleaner extract compared to protein precipitation.

-

Thaw and Vortex: Prepare samples as described in the protein precipitation protocol.

-

Aliquoting: Aliquot 100 µL of each sample, QC, and standard into screw-cap microcentrifuge tubes.

-

Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution.

-

pH Adjustment (Optional): Add 50 µL of a buffer (e.g., 0.1 M ammonium acetate, pH 9) to adjust the sample pH and improve extraction efficiency for certain analytes.

-

Extraction Solvent Addition: Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Mixing: Cap the tubes and vortex for 1 minute, followed by shaking on a reciprocating shaker for 10 minutes.

-

Centrifugation: Centrifuge the tubes at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer (approximately 400 µL) to a new set of tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis Parameters

The following are typical LC-MS/MS parameters for the quantitative analysis of a small molecule drug and its deuterated internal standard. These parameters should be optimized for each specific analyte.

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: Zorbax C₁₈ column (50 × 2.1 mm, 5 μm)[10]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Program:

-

0-1 min: 5% B

-

1-4 min: Linear gradient from 5% to 95% B

-

4-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min[10]

-

Injection Volume: 10 µL[10]

-

Column Temperature: 40°C

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Analyte: e.g., Precursor ion m/z 350.2 -> Product ion m/z 180.1

-

Deuterated IS: e.g., Precursor ion m/z 355.2 -> Product ion m/z 185.1

-

-

Ion Source Parameters:

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 550°C

-

Ion Source Gas 1: 60 psi

-

Ion Source Gas 2: 60 psi

-

Application in Drug Development: Pharmacokinetic Studies

Deuterated internal standards are indispensable in pharmacokinetic (PK) studies, which are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The high precision and accuracy afforded by IDMS are essential for generating reliable PK data to inform dose selection and assess the safety and efficacy of new drugs.

The following diagram illustrates a typical workflow for a PK study utilizing deuterated internal standards.

Conclusion

Deuterated internal standards are an essential tool for any laboratory performing quantitative mass spectrometry. Their ability to correct for a wide range of analytical variabilities, particularly matrix effects, leads to unparalleled accuracy and precision. While their implementation requires careful consideration of factors such as isotopic purity and label stability, the benefits in terms of data quality and method robustness are undeniable. For researchers, scientists, and drug development professionals, a thorough understanding and proper application of deuterated internal standards are critical for generating high-quality, reliable data that can withstand scientific and regulatory scrutiny.

References

- 1. texilajournal.com [texilajournal.com]

- 2. nebiolab.com [nebiolab.com]

- 3. google.com [google.com]

- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myadlm.org [myadlm.org]

- 8. researchgate.net [researchgate.net]

- 9. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Deuterated 7-Ethoxyresorufin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for deuterated 7-Ethoxyresorufin, a crucial tool in drug metabolism and toxicology studies. The introduction of deuterium at the ethoxy group enhances its metabolic stability, making it a more reliable substrate for cytochrome P450 (CYP) enzyme assays, particularly for CYP1A1. This document outlines the synthetic pathway, detailed experimental protocols, and expected analytical data.

Synthetic Strategy

The proposed synthesis of deuterated 7-Ethoxyresorufin (specifically, 7-Ethoxyresorufin-d5) is a two-step process. The first step involves the synthesis of the deuterated ethylating agent, ethyl-d5 iodide, from commercially available ethanol-d6. The second step is a Williamson ether synthesis, where the hydroxyl group of resorufin is O-alkylated using the prepared ethyl-d5 iodide.

Reaction Scheme:

Step 1: Synthesis of Ethyl-d5 Iodide

Step 2: Synthesis of this compound

Experimental Protocols

Synthesis of Ethyl-d5 Iodide

This protocol is adapted from standard procedures for the synthesis of ethyl iodide.[1][2]

Materials:

-

Ethanol-d6 (CD3CD2OH)

-

Iodine (I2)

-

Red phosphorus (P(red))

-

Anhydrous calcium chloride (CaCl2)

-

5% Sodium hydroxide (NaOH) solution

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (5 g) and ethanol-d6 (40 g).

-

Slowly add iodine (50 g) in small portions through the dropping funnel while cooling the flask in an ice-water bath to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stand at room temperature overnight.

-

Heat the mixture under reflux for 2 hours.

-

Distill the crude ethyl-d5 iodide from the reaction mixture.

-

Wash the distillate with an equal volume of 5% sodium hydroxide solution to remove unreacted iodine, followed by several washes with distilled water.

-

Dry the ethyl-d5 iodide over anhydrous calcium chloride.

-

Purify the final product by distillation, collecting the fraction boiling at approximately 72 °C.

Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis.[3][4][5][6][7]

Materials:

-

Resorufin

-

Ethyl-d5 iodide (CD3CD2I)

-

Anhydrous potassium carbonate (K2CO3) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Brine solution

Procedure:

-

To a solution of resorufin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl-d5 iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Synthesis of Ethyl-d5 Iodide | Ethanol-d6, Iodine, Red Phosphorus | Neat | Reflux | 2 | 85-95 |

| 2 | Synthesis of this compound | Resorufin, Ethyl-d5 Iodide, K2CO3 | DMF | 60-70 | 4-6 | 70-85 |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | Red to purple solid |

| Molecular Formula | C14H6D5NO3 |

| Molecular Weight | 246.26 g/mol |

| ¹H NMR | Absence of signals corresponding to the ethoxy protons. Aromatic protons will be present. |

| ²H NMR | Signals corresponding to the deuterated ethyl group. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ = 247.1 |

| Isotopic Purity | >98% |

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Cytochrome P450 Catalytic Cycle

7-Ethoxyresorufin is a substrate for Cytochrome P450 1A1 (CYP1A1). The enzyme catalyzes the O-deethylation of 7-Ethoxyresorufin to produce resorufin, which is highly fluorescent.

Caption: The catalytic cycle of Cytochrome P450 enzymes.

References

An In-Depth Technical Guide: 7-Ethoxyresorufin vs. 7-Ethoxyresorufin-d5 in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 7-Ethoxyresorufin and its deuterated isotopologue, 7-Ethoxyresorufin-d5. It delves into their core physicochemical properties, their roles in cytochrome P450 (CYP) enzyme activity assays, and detailed experimental protocols for their application in drug metabolism and safety assessment.

Introduction: The Role of 7-Ethoxyresorufin in Drug Metabolism Studies

7-Ethoxyresorufin is a well-established fluorogenic probe substrate extensively used to measure the activity of cytochrome P450 enzymes, particularly CYP1A1 and to a lesser extent, CYP1A2 and CYP1B1. The O-deethylation of 7-Ethoxyresorufin by these enzymes yields the highly fluorescent product, resorufin, which can be readily quantified. This enzymatic reaction, commonly known as the 7-Ethoxyresorufin-O-deethylase (EROD) assay, is a cornerstone in drug metabolism and toxicology studies for assessing the induction or inhibition of CYP1A enzymes by xenobiotics.

The introduction of its stable isotope-labeled counterpart, this compound, has further enhanced the precision and accuracy of these assays, particularly in quantitative bioanalysis using mass spectrometry.

Physicochemical and Spectroscopic Properties

A clear understanding of the fundamental properties of both molecules is crucial for their effective application. The primary difference lies in the isotopic substitution of five hydrogen atoms with deuterium on the ethyl group of this compound.

| Property | 7-Ethoxyresorufin | This compound |

| Molecular Formula | C₁₄H₁₁NO₃ | C₁₄H₆D₅NO₃ |

| Molecular Weight | 241.24 g/mol [1] | 246.27 g/mol |

| Monoisotopic Mass | 241.0739 u | 246.1053 u |

| Appearance | Orange solid | Not specified, expected to be similar to the non-deuterated form |

| Solubility | Soluble in DMSO, DMF, and Chloroform[2] | Not specified, expected to be similar to the non-deuterated form |

| Fluorescence of Metabolite (Resorufin) | ||

| Excitation Maximum | ~530-571 nm[3] | ~530-571 nm |

| Emission Maximum | ~580-590 nm[3] | ~580-590 nm |

Biological and Pharmacological Properties

The biological activity of 7-Ethoxyresorufin is centered on its role as a CYP1A1 substrate. The deuteration in this compound can potentially lead to a kinetic isotope effect (KIE), where the heavier isotope slows down the rate of the enzymatic reaction due to the higher energy required to break the C-D bond compared to a C-H bond.

| Parameter | 7-Ethoxyresorufin | This compound |

| Primary Target Enzyme | Cytochrome P450 1A1 (CYP1A1)[4] | Cytochrome P450 1A1 (CYP1A1) |

| Metabolic Reaction | O-deethylation to Resorufin | O-deethylation to Resorufin |

| IC₅₀ (for CYP1A1 inhibition) | 0.1 µM[2] | Not explicitly reported, but expected to be similar |

| Kᵢ (for nNOS inhibition) | 0.76 µM[2] | Not reported |

| Kinetic Isotope Effect (KIE) | Not Applicable | Expected to be >1 for the O-deethylation reaction |

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and CYP1A1 Induction

The expression of CYP1A1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Understanding this pathway is essential for interpreting EROD assay results, especially in studies of enzyme induction.

Experimental Protocols

7-Ethoxyresorufin-O-deethylase (EROD) Assay

This protocol outlines the general steps for measuring CYP1A1 activity using 7-Ethoxyresorufin in liver microsomes.

Materials:

-

Liver microsomes (from treated and control animals/cells)

-

7-Ethoxyresorufin stock solution (e.g., 2 mM in DMSO)

-

This compound stock solution (for LC-MS/MS, e.g., 2 mM in DMSO)

-

Resorufin stock solution (for standard curve, e.g., 2 mM in DMSO)

-

NADPH regenerating system or NADPH solution

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

96-well microplates (black plates for fluorescence reading)

-

Fluorescence microplate reader or LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare working solutions of 7-Ethoxyresorufin and this compound in the assay buffer. A typical final concentration for 7-Ethoxyresorufin is between 1-5 µM.

-

Prepare a serial dilution of resorufin in the assay buffer for the standard curve.

-

Prepare the NADPH solution or regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomal protein to the pre-warmed potassium phosphate buffer.

-

Add the 7-Ethoxyresorufin working solution to each well. For LC-MS/MS analysis, also add the this compound internal standard.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH solution.

-

-

Reaction Termination:

-

After a specific incubation time (e.g., 10-30 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile. This also serves to precipitate the proteins.

-

-

Detection:

-

Fluorescence Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and measure the fluorescence of the resorufin formed using an excitation wavelength of ~530-560 nm and an emission wavelength of ~585-590 nm.

-

LC-MS/MS Detection: Centrifuge the plate and transfer the supernatant for analysis.

-

LC-MS/MS Analysis of 7-Ethoxyresorufin and its Metabolite

This method allows for the simultaneous quantification of 7-Ethoxyresorufin, resorufin, and the internal standard this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

Typical MS/MS Conditions (Positive Ion Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 7-Ethoxyresorufin | 242.1 | [Fragment ions] |

| Resorufin | 214.0 | 186.0 |

| This compound | 247.1 | [Fragment ions] |

Note: The specific fragment ions for 7-Ethoxyresorufin and its deuterated analog would need to be optimized.

Experimental and Logical Workflows

EROD Assay Workflow

Rationale for Using this compound

References

- 1. 7-Ethoxyresorufin | C14H11NO3 | CID 3294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Ethoxyresorufin | P450 | NO Synthase | TargetMol [targetmol.com]

Resorufin Fluorescence Spectrum: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core fluorescence properties of resorufin, a widely utilized fluorophore in biological and chemical research. This document details its spectral characteristics, offers experimental protocols for its use, and visualizes key processes through signaling pathway and workflow diagrams.

Core Spectroscopic Properties of Resorufin

Resorufin is a highly fluorescent, pink-colored dye that is the product of the reduction of the blue, weakly fluorescent compound resazurin. Its robust fluorescence and favorable spectral properties in the visible range make it an invaluable tool for a variety of assays, particularly in the fields of cell biology and enzymology. The key quantitative spectral and physical properties of resorufin are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Excitation Maximum (λex) | 571 nm | In aqueous buffer (pH 7.4)[1] |

| 572 nm | In 0.1 M Tris-HCl buffer (pH 8.0) with 0.1 M NaCl[2] | |

| ~570 nm | General reference | |

| Emission Maximum (λem) | 584 nm | In aqueous buffer[1] |

| 585 nm | In 50 mM phosphate buffer (pH 7.7)[2] | |

| ~580 nm | General reference | |

| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | At 572 nm in 0.1 M Tris-HCl (pH 8.0) with 0.1 M NaCl (for the free base)[2] |

| 65,000 M⁻¹cm⁻¹ | At 570 nm[3] | |

| Fluorescence Quantum Yield (Φ) | 0.75 | In water[3][4] |

| 0.83 | In water (pH 7.5-12) | |

| 0.53 | In Methanol | |

| pKa | ~6.0 | Below this pH, absorption shifts to ~480 nm and fluorescence is markedly lower |

| 7.9 | [2] | |

| Solubility | Soluble in water (1 mg/mL), DMSO (1 mg/mL), and DMF (1 mg/mL). Slightly soluble in ethanol.[2] |

Signaling Pathway: Cellular Reduction of Resazurin to Resorufin

The most common application of resorufin in cell-based assays is as the fluorescent product of the reduction of resazurin. This conversion is catalyzed by various intracellular oxidoreductase enzymes, and the resulting fluorescence intensity is directly proportional to the metabolic activity and, by extension, the number of viable cells.

References

An In-depth Technical Guide to the Ethoxyresorufin-O-Deethylase (EROD) Assay: Principles, Protocols, and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ethoxyresorufin-O-Deethylase (EROD) assay, a fundamental tool in toxicology and drug metabolism studies. The EROD assay is a sensitive and well-established method for measuring the catalytic activity of Cytochrome P450 1A (CYP1A) enzymes, particularly CYP1A1.[1][2] This in-depth guide details the core principles of the assay, the underlying signaling pathways regulating CYP1A1 expression, detailed experimental protocols for both cellular and microsomal systems, and guidance on data interpretation.

Core Principle of the EROD Assay

The EROD assay quantifies the activity of CYP1A enzymes through the O-deethylation of the substrate 7-ethoxyresorufin.[1] This reaction produces the highly fluorescent product, resorufin, which can be readily measured using a fluorometer. The intensity of the fluorescence is directly proportional to the rate of resorufin formation and, consequently, the CYP1A enzyme activity.[1] The assay is widely used as a biomarker for exposure to various xenobiotics, including polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and dioxins, which are known inducers of CYP1A1 expression.[3]

The enzymatic reaction at the core of the EROD assay is as follows:

7-Ethoxyresorufin (non-fluorescent) --(CYP1A)--> Resorufin (highly fluorescent) + Acetaldehyde

Signaling Pathways Regulating CYP1A1 Expression

The induction of CYP1A1, the primary enzyme measured by the EROD assay, is predominantly regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. However, evidence also suggests the existence of AhR-independent regulatory mechanisms.

Aryl Hydrocarbon Receptor (AhR)-Dependent Pathway

The canonical AhR signaling pathway is the most well-characterized mechanism of CYP1A1 induction.[4]

As depicted in Figure 1, the process begins with a ligand, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or a PAH, entering the cytoplasm and binding to the AhR, which is part of an inactive complex with heat shock protein 90 (Hsp90) and AhR-interacting protein (AIP).[5] This binding event triggers a conformational change, leading to the translocation of the ligand-AhR complex into the nucleus.[4] Inside the nucleus, the AhR dissociates from its chaperone proteins and heterodimerizes with the AhR nuclear translocator (ARNT).[4] This active AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of the CYP1A1 gene, initiating its transcription and subsequent translation into the CYP1A1 protein.[4]

AhR-Independent Pathways

While the AhR pathway is the primary regulator, other signaling cascades can also influence CYP1A1 expression. These pathways can act independently of direct AhR ligand binding and contribute to the overall regulation of CYP1A1.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic polymorphism of induction of CYP1A1 (EROD) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells [pubmed.ncbi.nlm.nih.gov]

- 4. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of Deuterium in Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, the quest for quantitative accuracy is paramount. The use of internal standards is a cornerstone of robust analytical methodologies, and among these, deuterium-labeled compounds have carved out a critical niche. This technical guide provides a comprehensive overview of the role of deuterium in internal standards, with a focus on mass spectrometry-based applications. It delves into the underlying principles, practical applications, experimental protocols, and the tangible impact on data quality, offering a vital resource for scientists striving for precision and reliability in their analytical workflows.

The Core Principle: Mitigating Variability with Isotopic Analogs

The fundamental purpose of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample preparation and instrumental analysis. An ideal IS behaves identically to the analyte of interest throughout the entire analytical process, from extraction and derivatization to ionization and detection. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to those of the analyte.

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently used to create these SIL internal standards. By replacing one or more hydrogen atoms in the analyte molecule with deuterium, a mass shift is introduced that allows the mass spectrometer to distinguish between the analyte and the IS. This co-eluting, mass-differentiated analog serves to normalize for a variety of potential errors, including:

-

Matrix Effects: Variations in the sample matrix (e.g., plasma, urine, tissue homogenates) can significantly impact the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. Since the deuterated IS has virtually the same chemical properties and retention time as the analyte, it experiences the same matrix effects. The ratio of the analyte signal to the IS signal, therefore, remains constant, correcting for these variations.[1]

-

Extraction Recovery: Losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction can be a significant source of error. A deuterated IS, being chemically identical to the analyte, will have the same extraction recovery, ensuring that the analyte-to-IS ratio remains unaffected.

-

Injection Volume Variability: Minor variations in the volume of sample injected into the chromatography system can lead to proportional changes in the analyte signal. The use of an IS corrects for these inconsistencies.

-

Instrumental Drift: Changes in the mass spectrometer's performance over the course of an analytical run can be compensated for by the consistent presence of the internal standard.

Data Presentation: The Quantitative Advantage of Deuterium Labeling

The impact of using a deuterium-labeled internal standard on the accuracy and precision of an analytical method is not merely theoretical. Numerous studies have demonstrated a significant improvement in data quality compared to using structural analogs (compounds that are chemically similar but not isotopically labeled) or no internal standard at all.

Below are tables summarizing quantitative data from studies that compare the performance of deuterated internal standards with other approaches.

Table 1: Comparison of Assay Performance with a Deuterated Internal Standard vs. an Analog Internal Standard for the Quantification of Kahalalide F in Plasma

| Parameter | Analog Internal Standard | Deuterated Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation of Bias (%) | 8.6 | 7.6 |

| Statistical Significance of Bias (p-value) | < 0.0005 | 0.5 |

| Statistical Significance of Variance (Levene's Test, p-value) | - | 0.02 (significantly lower variance) |

Data synthesized from a study on the LC-MS/MS assay of the depsipeptide marine anticancer agent kahalalide F.[2]

Table 2: Inter-patient Assay Imprecision for Sirolimus Quantification using HPLC-ESI-MS/MS

| Internal Standard Type | Range of Inter-patient Imprecision (CV%) |

| Desmethoxyrapamycin (Analog IS) | 7.6% - 9.7% |

| Deuterium-labeled Sirolimus (SIR-d3) | 2.7% - 5.7% |

Data from a study evaluating a deuterium-labeled internal standard for the measurement of sirolimus.[3]

Table 3: Accuracy and Precision for Pesticide and Mycotoxin Analysis in Cannabis Matrices

| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard |

| Accuracy Variation | Differed by more than 60% for some quality controls | Within 25% |

| Relative Standard Deviation (RSD) | Over 50% | Under 20% |

Data from a study on the quantitative analysis of pesticides and mycotoxins in differing cannabis matrices.[4]

These data clearly illustrate that the use of deuterium-labeled internal standards leads to a statistically significant improvement in both the accuracy (closeness to the true value) and precision (reproducibility) of analytical measurements.

Experimental Protocols: A Closer Look at Methodology

To provide a practical understanding of how deuterium-labeled internal standards are employed, this section outlines detailed methodologies for two common applications: a bioanalytical method validation for a small molecule drug and a proteomics workflow using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Bioanalytical Method Validation for a Small Molecule Drug using LC-MS/MS

This protocol describes the key steps in validating a method for the quantification of a hypothetical drug, "Drug X," in human plasma, using its deuterated analog, "Drug X-d4," as the internal standard.

1. Preparation of Stock Solutions and Standards:

- Prepare a primary stock solution of Drug X and Drug X-d4 in methanol at a concentration of 1 mg/mL.

- Prepare a series of working standard solutions of Drug X by serial dilution of the primary stock solution with a 50:50 methanol:water mixture.

- Prepare a working internal standard solution of Drug X-d4 at a concentration of 100 ng/mL in 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the appropriate Drug X working standard solution. For study samples, use 100 µL of the collected plasma.

- Add 20 µL of the working internal standard solution (Drug X-d4) to all samples except for the blank matrix samples.

- Vortex mix for 30 seconds.

- Add 300 µL of acetonitrile to precipitate the plasma proteins.

- Vortex mix for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) System: A typical UHPLC system.

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

- Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Drug X and Drug X-d4.

4. Method Validation Parameters:

- Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Drug X and Drug X-d4.

- Linearity and Range: Construct a calibration curve by plotting the peak area ratio of Drug X to Drug X-d4 against the nominal concentration of the calibration standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.

- Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (CV) should not exceed 15% (20% at the LLOQ).

- Matrix Effect: Evaluate the ion suppression/enhancement by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.

- Recovery: Determine the extraction efficiency of the analyte from the plasma matrix.

- Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Quantitative Proteomics using SILAC with Deuterated Amino Acids

SILAC is a powerful technique for the relative quantification of proteins in two different cell populations. This protocol outlines a typical SILAC experiment using a deuterated amino acid.

1. Cell Culture and Labeling:

- Culture two populations of cells in parallel.

- For the "light" population, use a standard cell culture medium containing normal (unlabeled) L-arginine and L-lysine.

- For the "heavy" population, use a SILAC medium that is identical to the standard medium but with the normal L-arginine and L-lysine replaced with their deuterated counterparts (e.g., L-arginine-¹³C₆,¹⁵N₄ and L-lysine-d4).

- Grow the cells for at least five cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

2. Experimental Treatment:

- Apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation) while the other serves as the control.

3. Sample Harvesting and Protein Extraction:

- Harvest both the "light" and "heavy" cell populations.

- Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.

- Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

- Quantify the total protein concentration of the lysate.

4. Protein Digestion:

- Take a defined amount of protein from the combined lysate (e.g., 100 µg).

- Reduce the disulfide bonds with dithiothreitol (DTT).

- Alkylate the cysteine residues with iodoacetamide.

- Digest the proteins into peptides using a sequence-specific protease, typically trypsin.

5. Peptide Fractionation and LC-MS/MS Analysis:

- Fractionate the resulting peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

- Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

6. Data Analysis:

- Use specialized software (e.g., MaxQuant) to identify the peptides and proteins from the MS/MS spectra.

- The software will also quantify the relative abundance of each protein by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.

Visualizing Workflows and Logical Relationships

To further clarify the experimental processes where deuterium-labeled internal standards are integral, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical bioanalytical workflow and the logic behind using a SILAC approach.

Caption: Bioanalytical workflow using a deuterated internal standard.

Caption: SILAC proteomics workflow with deuterated amino acids.

Considerations and Potential Pitfalls

While deuterium-labeled internal standards are incredibly powerful tools, it is crucial to be aware of potential challenges:

-

Isotopic Scrambling: In some cases, hydrogen-deuterium exchange can occur in the ion source or collision cell of the mass spectrometer. This can lead to a loss of the deuterium label and interfere with quantification. Careful selection of the labeling position to be on a non-exchangeable carbon is critical.

-

Chromatographic Shift: Although minimal, the replacement of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the internal standard. This is known as the "isotope effect." While often negligible, it can be problematic in methods with very sharp peaks or in the presence of co-eluting interferences.

-